N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide
Description
Contextualization of Fluorobenzamide Scaffolds in Molecular Design
The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to form key hydrogen bonding interactions with biological targets, its metabolic stability, and its synthetic tractability.
Significance of Cyanomethylphenyl Moieties in Bioactive Compounds
Moreover, the cyanomethyl group can serve as a bioisostere for other functional groups, such as carboxylic acids or amides, offering a different profile of steric and electronic interactions. In some contexts, the nitrile group can be metabolized to a carboxylic acid, potentially acting as a prodrug feature. The presence of the cyanomethylphenyl moiety in various inhibitors of enzymes like Janus kinases (JAKs) highlights its importance in achieving potent and selective biological activity. google.com
Rationale for Investigating N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide as a Research Tool
The combination of the 2-fluorobenzamide scaffold and the 4-(cyanomethyl)phenyl moiety in a single molecule provides a compelling rationale for its investigation as a research tool. The specific arrangement of these functional groups suggests the potential for synergistic or additive effects on biological activity.
The 2-fluorobenzamide portion can be hypothesized to anchor the molecule within a binding site through hydrogen bonding and halogen-specific interactions, while the cyanomethylphenyl tail can explore and interact with other regions of the target protein. This modular design allows for systematic structure-activity relationship (SAR) studies, where modifications to either part of the molecule can provide insights into the key interactions required for biological effect.
While specific biological data for this compound is not extensively published in publicly available literature, its structural components are found in molecules targeting a range of biological entities, including enzymes such as kinases and histone deacetylases. For instance, fluorobenzamide-containing compounds have been explored as inhibitors of various enzymes, and as mentioned, the cyanomethylphenyl group is present in known JAK inhibitors. google.com Therefore, this compound serves as a valuable probe to explore the chemical space around these targets and to understand the fundamental principles of molecular recognition that govern ligand-protein interactions.
Physicochemical Properties of a Structurally Related Compound
To provide some context for the likely properties of this compound, the table below lists the physicochemical properties of a closely related analog, N-(cyanomethyl)-4-fluoro-2-hydroxy-benzamide.
| Property | Value |
| Molecular Formula | C9H7FN2O2 |
| Molecular Weight | 194.16 g/mol |
| IUPAC Name | N-(cyanomethyl)-4-fluoro-2-hydroxybenzamide |
| Canonical SMILES | C1=CC(=C(C=C1F)O)C(=O)NCC#N |
| InChI Key | YCTDEDCOOLZRHU-UHFFFAOYSA-N |
This data is for a related compound and is provided for illustrative purposes.
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-14-4-2-1-3-13(14)15(19)18-12-7-5-11(6-8-12)9-10-17/h1-8H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNDJQMIFYSTGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354659 | |
| Record name | ST4075128 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524051-87-4 | |
| Record name | ST4075128 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N 4 Cyanomethyl Phenyl 2 Fluorobenzamide and Its Analogs
Retrosynthetic Disconnection Strategies for the Amide Bond Formation
The most common and direct synthetic equivalents for these synthons are 4-(cyanomethyl)aniline and an activated form of 2-fluorobenzoic acid, typically 2-fluorobenzoyl chloride. This approach is favored due to the high reactivity of acyl chlorides with amines, which often leads to high yields of the desired amide.
Alternative strategies, while less common, could involve the activation of the carboxylic acid using various coupling agents, which would then react with 4-(cyanomethyl)aniline. This method avoids the handling of the often moisture-sensitive acyl chloride. Another theoretical approach could involve a nucleophilic aromatic substitution reaction, though this is generally less feasible for this specific target molecule. The straightforward nature and efficiency of the acyl chloride-amine reaction make it the predominant synthetic route.
Synthesis and Functionalization of Key Phenyl and Fluorobenzoyl Precursors
The successful synthesis of N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide is critically dependent on the efficient preparation of its key precursors: 4-(cyanomethyl)aniline and 2-fluorobenzoyl chloride.
Preparation of 4-(cyanomethyl)aniline Derivatives
The synthesis of 4-(cyanomethyl)aniline often starts from p-aminobenzyl alcohol. A common route involves the conversion of the alcohol to a halide, followed by a nucleophilic substitution with a cyanide salt. Another approach is the reduction of a 4-cyanobenzaldehyde (B52832) derivative. More advanced methods can involve transition-metal-catalyzed cross-coupling reactions to introduce the cyanomethyl group.
Synthesis of 2-Fluorobenzoyl Chloride Derivatives
2-Fluorobenzoyl chloride is typically prepared from 2-fluorobenzoic acid. The most common method for this conversion is the reaction of the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride is often preferred due to its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous and easily removed. The reaction is typically carried out in an inert solvent like toluene (B28343) or dichloromethane (B109758). For instance, reacting 2-fluorobenzoic acid with thionyl chloride in refluxing benzene (B151609) for several hours can produce 2-fluorobenzoyl chloride in good yield.
| Starting Material | Reagent | Solvent | Reaction Time | Yield |
| 2-Fluorobenzoic Acid | Thionyl Chloride | Benzene | 4 hours (reflux) | Good |
| 2-Fluorobenzoic Acid | Oxalyl Chloride | Dichloromethane | 2-3 hours (rt) | High |
Optimization of Amide Coupling Reactions for Enhanced Yield and Purity
The formation of the amide bond between 4-(cyanomethyl)aniline and 2-fluorobenzoyl chloride is a critical step that can be optimized to maximize yield and purity.
Reagent and Catalyst Selection
The direct reaction between 2-fluorobenzoyl chloride and 4-(cyanomethyl)aniline is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include tertiary amines like triethylamine (B128534) or pyridine (B92270).
For the coupling of 2-fluorobenzoic acid directly with 4-(cyanomethyl)aniline, a variety of coupling agents can be employed. These reagents activate the carboxylic acid, facilitating the nucleophilic attack by the amine. Common coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective. The choice of coupling agent can significantly impact the reaction's success, with modern reagents often offering higher yields and cleaner reactions.
| Coupling Agent | Additive | Base | Typical Solvent |
| EDC | HOBt | DIPEA | DMF, CH₂Cl₂ |
| DCC | DMAP | - | CH₂Cl₂ |
| HATU | - | DIPEA | DMF |
| BOP | - | Et₃N | CH₂Cl₂ |
Solvent and Temperature Optimization
The choice of solvent is crucial for the amide coupling reaction. Aprotic polar solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM) are commonly used as they can dissolve the reactants and facilitate the reaction. The reaction temperature also plays a significant role. While many amide coupling reactions proceed efficiently at room temperature, gentle heating may be required to drive the reaction to completion, especially with less reactive substrates. However, excessive heat can lead to the formation of byproducts and decomposition. Optimization studies often involve screening a range of temperatures, for example, from 0 °C to 50 °C, to find the optimal balance between reaction rate and selectivity. For the reaction of an acyl chloride with an aniline (B41778), the reaction is often initiated at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature.
| Solvent | Temperature Range | General Outcome |
| Dichloromethane (DCM) | 0 °C to room temp. | Good for acyl chloride route, easy workup. |
| Dimethylformamide (DMF) | Room temp. to 50 °C | Excellent for coupling agent route, higher boiling point. |
| Tetrahydrofuran (THF) | Room temp. | Commonly used, can be less effective for poorly soluble reactants. |
| Acetonitrile | Room temp. to reflux | Alternative polar aprotic solvent. |
Exploration of Chemo- and Regioselective Synthetic Pathways
The synthesis of this compound fundamentally involves the formation of an amide bond between a 2-fluorobenzoyl precursor and 4-(cyanomethyl)aniline. The primary challenge in this synthesis lies in achieving high chemo- and regioselectivity, particularly when dealing with more complex analogs or alternative synthetic routes.
Chemoselectivity in this context refers to the selective reaction of one functional group in the presence of others. For instance, when coupling 2-fluorobenzoic acid with 4-(cyanomethyl)aniline, the carboxylic acid must be selectively activated to react with the amino group of the aniline without promoting unwanted side reactions involving the cyanomethyl group or the fluoro substituent. Standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like 1-hydroxybenzotriazole (HOBt) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) can be employed to facilitate this transformation. nih.gov The choice of solvent and reaction temperature is critical to minimize side reactions and maximize the yield of the desired amide.
A common and effective method involves the conversion of 2-fluorobenzoic acid to the more reactive 2-fluorobenzoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of 2-fluorobenzoyl chloride with 4-(cyanomethyl)aniline, often in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct, proceeds with high chemoselectivity to form the target amide. The higher reactivity of the acyl chloride towards the amine compared to any potential reaction with the cyanomethyl group ensures a clean conversion.
Regioselectivity becomes a significant consideration when either of the aromatic rings bears multiple substituents. In the acylation of 4-(cyanomethyl)aniline, the reaction exclusively occurs at the amino group, as it is the most nucleophilic site on the molecule. The electron-withdrawing nature of the cyanomethyl group deactivates the aromatic ring towards electrophilic attack, thus preventing side reactions such as Friedel-Crafts acylation on the ring. princeton.edu Similarly, the fluorine atom on the 2-fluorobenzoyl moiety directs the amide bond formation and does not typically interfere with the reaction under standard conditions.
Alternative approaches, such as the direct oxidative amidation of a benzyl (B1604629) cyanide derivative, could also be envisioned, although controlling selectivity would be more challenging. researchgate.net The table below summarizes various coupling reagents and their typical reaction conditions for amide bond formation, which can be adapted for the synthesis of this compound.
| Coupling Reagent/Method | Typical Conditions | Advantages |
| 2-Fluorobenzoyl chloride + Base | Aprotic solvent (e.g., DCM, THF), Base (e.g., Et₃N, Pyridine), 0 °C to RT | High reactivity, good yields, high chemoselectivity. |
| EDC/HOBt | Aprotic polar solvent (e.g., DMF, CH₃CN), Base (e.g., DIPEA), RT | Mild conditions, suitable for sensitive substrates. nih.gov |
| HATU/DIPEA | Aprotic polar solvent (e.g., DMF), RT | High efficiency, even for hindered amines. |
| T3P® (Propylphosphonic Anhydride) | Aprotic solvent (e.g., Ethyl acetate), Base (e.g., Pyridine), elevated temp. | Low epimerization, broad substrate scope. ucl.ac.uk |
Development of Scalable Synthetic Routes for Academic Research Quantities
For the synthesis of this compound, the route commencing with 2-fluorobenzoyl chloride and 4-(cyanomethyl)aniline is generally preferred for its scalability. 2-Fluorobenzoic acid is a commercially available starting material that can be converted to 2-fluorobenzoyl chloride in high yield. nih.gov Similarly, while 4-(cyanomethyl)aniline may be less common, it can be synthesized from p-aminobenzyl alcohol or p-toluidine (B81030) through established multi-step sequences. A plausible route to 4-(cyanomethyl)aniline involves the Sandmeyer reaction of 4-aminobenzylamine, although direct cyanation of a haloaniline derivative is also a viable option.
A scalable laboratory procedure would typically involve the slow addition of 2-fluorobenzoyl chloride to a stirred solution of 4-(cyanomethyl)aniline and a tertiary amine base in a suitable solvent like dichloromethane or ethyl acetate (B1210297) at a controlled temperature (e.g., 0 °C) to manage the exothermicity of the reaction. Upon completion, the reaction mixture can be worked up by washing with dilute aqueous acid and base to remove unreacted starting materials and the amine hydrochloride salt. The product can then be isolated by crystallization or column chromatography. The choice of a solvent from which the product readily crystallizes upon cooling or with the addition of an anti-solvent is highly advantageous for large-scale purification, as it avoids the need for tedious and solvent-intensive chromatography.
The following table outlines a conceptual scalable synthesis for producing academic research quantities of the target compound.
| Step | Reaction | Reagents and Conditions | Work-up and Purification |
| 1 | Acid Chloride Formation | 2-Fluorobenzoic acid, Thionyl chloride (or Oxalyl chloride), catalytic DMF, reflux in an inert solvent (e.g., Toluene). | Removal of excess thionyl chloride and solvent under reduced pressure. The crude acyl chloride is often used directly in the next step. |
| 2 | Amide Coupling | 4-(Cyanomethyl)aniline, Triethylamine (or Pyridine), inert solvent (e.g., Dichloromethane, Ethyl acetate), 0 °C to room temperature. | Aqueous work-up (wash with dilute HCl, NaHCO₃, and brine). Drying over MgSO₄, filtration, and solvent evaporation. Crystallization from a suitable solvent system. |
Synthesis of Isotopic Analogs for Mechanistic Studies
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative analysis. The synthesis of isotopic analogs of this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H or D) or heavy carbon (¹³C or ¹⁴C) into specific positions of the molecule.
Deuterium Labeling: Deuterium can be introduced into the aniline ring of 4-(cyanomethyl)aniline via H-D exchange reactions. For instance, treatment of an aniline derivative with D₂O in the presence of a palladium catalyst can lead to deuteration at the aromatic positions. nih.gov A more targeted approach would involve the synthesis of deuterated 4-(cyanomethyl)aniline from a deuterated aniline precursor. For example, aniline-d₅ is commercially available and could be subjected to a synthetic sequence to introduce the cyanomethyl group. nih.gov
Carbon-14 Labeling: Carbon-14 is a beta-emitter widely used in tracer studies. For this compound, the cyanomethyl group is a prime target for ¹⁴C-labeling. This can be achieved by using a ¹⁴C-labeled cyanide source, such as K¹⁴CN or Na¹⁴CN, in a nucleophilic substitution reaction. A common precursor for this would be 4-(bromomethyl)aniline (B1589297) or a protected variant thereof. The reaction of 4-(bromomethyl)aniline with K¹⁴CN would yield [¹⁴C]-4-(cyanomethyl)aniline, which can then be coupled with 2-fluorobenzoyl chloride to produce the final labeled product. The synthesis of the precursor, 4-(bromomethyl)aniline, would need to be carefully planned to be compatible with the subsequent steps.
Alternatively, the carbonyl carbon of the amide can be labeled. This typically involves the synthesis of ¹⁴C-labeled 2-fluorobenzoic acid. A common method for this is the carbonation of a Grignard reagent derived from 2-fluorobromobenzene with ¹⁴CO₂. The resulting [carboxyl-¹⁴C]-2-fluorobenzoic acid can then be used in the amide coupling reaction.
The choice of labeling position depends on the specific mechanistic question being addressed. For instance, to study the metabolic fate of the cyanomethyl group, labeling this position with ¹⁴C would be appropriate. To investigate the mechanism of the amide bond formation itself, one could use a ¹³C-labeled carbonyl group in the 2-fluorobenzoyl moiety and analyze the reaction intermediates and products using ¹³C NMR spectroscopy.
The synthesis of these isotopic analogs requires specialized handling procedures, particularly for radioactive isotopes like ¹⁴C, and careful purification to ensure high isotopic and chemical purity.
Molecular Design Principles and Structure Activity Relationship Sar Investigations
Rational Design of N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide Derivatives
The rational design of analogs of this compound involves a methodical approach to modifying its core structure to probe the chemical space and enhance desired biological activities. This process is typically broken down by systematically altering its three main components: the fluorobenzamide moiety, the cyanomethylphenyl substituent, and the central amide linker.
Key modifications and their predicted impact include:
Positional Isomerism of Fluorine: Moving the fluorine atom from the ortho (2-position) to the meta (3-position) or para (4-position) can significantly alter the molecule's dipole moment and its ability to adopt a specific conformation. The ortho-fluoro substitution, as seen in the parent compound, often induces a specific twist in the amide bond, which can be crucial for fitting into a binding pocket. mdpi.com
Poly-fluorination: Introducing additional fluorine atoms (e.g., creating a difluoro- or trifluoro-benzamide) can enhance metabolic stability and lipophilicity, potentially improving pharmacokinetic properties. mdpi.com However, this can also alter target affinity.
Substitution with Other Halogens: Replacing fluorine with chlorine or bromine would increase the size (steric bulk) and polarizability of the substituent, which could lead to different binding interactions, such as halogen bonds.
Introduction of Other Groups: Replacing the fluorine with small electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., trifluoromethyl) would systematically probe the electronic requirements of the binding site. yale.edunih.gov Electron-donating groups could enhance π-π stacking interactions, while electron-withdrawing groups could modulate the acidity of the amide N-H. yale.edu
Table 1: Hypothetical SAR Data for Fluorobenzamide Moiety Modifications This table illustrates potential outcomes based on common medicinal chemistry principles.
| Modification (R1) | Rationale | Predicted Biological Activity |
| 2-Fluoro (Parent) | Baseline | Active |
| 3-Fluoro | Alter electronic and conformational profile | Potentially reduced or altered activity |
| 4-Fluoro | Probe para-position for steric/electronic tolerance | Activity likely maintained or slightly reduced |
| 2,4-Difluoro | Increase lipophilicity and metabolic stability | Potentially increased activity or improved pharmacokinetics |
| 2-Chloro | Increase steric bulk and potential for halogen bonding | Activity may increase if a halogen bond is favorable |
| 2-Methoxy | Introduce electron-donating group | Activity may decrease if H-bond acceptor is required |
The N-[4-(cyanomethyl)phenyl] portion of the molecule provides a distinct set of interactions. The nitrile (cyano) group is a potent hydrogen bond acceptor and its linear geometry can be critical for specific interactions. nih.gov The cyanomethyl group (-CH₂CN) offers more conformational flexibility than a directly attached cyano group.
Key areas for modification include:
Nitrile Group Bioisosteres: The nitrile group can be replaced by other functional groups with similar electronic properties or hydrogen bonding capabilities, such as a nitro group, a small ester, or a carboxamide. This helps to determine the precise role of the nitrile in binding. nih.gov
Modification of the Methylene Spacer: Altering the length of the alkyl chain (e.g., - (CH₂)₂CN) or introducing rigidity (e.g., a cyclopropyl (B3062369) linker) would explore the spatial requirements of the binding pocket.
Positional Isomerism: Moving the cyanomethyl group to the meta or ortho position of the phenyl ring would drastically change the vector and distance of this key interaction group relative to the rest of the molecule, likely impacting activity.
Ring Substitution: Adding substituents to the phenyl ring can modulate its electronic properties and introduce new points of contact. For instance, adding a small methyl or methoxy (B1213986) group could probe for nearby hydrophobic pockets.
The central amide bond (-CONH-) is a critical structural element. It is relatively planar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O). Modifications to this linker are often explored to alter stability, flexibility, and binding geometry. nih.gov
Key modifications include:
N-Alkylation: Introducing a small alkyl group (e.g., N-methyl) on the amide nitrogen removes the hydrogen bond donating capability and can induce a shift in the cis/trans amide equilibrium, which significantly alters the molecule's 3D shape. nih.gov
Introduction of Rigidity: Incorporating the amide into a heterocyclic ring system (e.g., a lactam) can lock the conformation, which can lead to a significant increase in activity if the constrained conformation is the bioactive one.
Elucidation of Key Pharmacophoric Features through Analog Synthesis and Evaluation
A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound scaffold, the key pharmacophoric features are likely to include:
A Hydrogen Bond Donor: The amide N-H group.
A Hydrogen Bond Acceptor: The amide carbonyl oxygen.
A Second Hydrogen Bond Acceptor/Polar Group: The nitrile group.
Two Aromatic/Hydrophobic Regions: The 2-fluorophenyl ring and the 4-cyanomethylphenyl ring.
A Halogen/Electrostatic Feature: The ortho-fluorine atom.
By synthesizing and testing the analogs described in section 3.1, a detailed pharmacophore map can be constructed. For example, if N-methylation of the amide leads to a complete loss of activity, it strongly suggests the N-H hydrogen bond donation is essential. Similarly, if replacing the nitrile with a non-polar methyl group abolishes activity, the hydrogen-bonding or polar nature of the nitrile is confirmed as a key feature.
Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies for Molecular Interaction Prediction
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical properties of a series of compounds with their biological activity. archivepp.comigi-global.comjppres.com For a series of this compound derivatives, a QSAR model could be developed to predict the activity of unsynthesized analogs.
The process typically involves:
Data Set Generation: A series of analogs is synthesized, and their biological activity (e.g., IC₅₀) is measured.
Descriptor Calculation: For each molecule, a wide range of physicochemical descriptors are calculated, including electronic (e.g., Hammett constants, partial charges), steric (e.g., molar refractivity), and hydrophobic (e.g., logP) parameters.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to generate an equation that links a combination of descriptors to the observed biological activity. researchgate.net
A hypothetical QSAR equation might look like: pIC₅₀ = k₁ * logP + k₂ * σ + k₃ * MR - C Where pIC₅₀ is the negative logarithm of the activity, logP represents hydrophobicity, σ is an electronic parameter, MR is a steric parameter, and k values are the coefficients determined by the regression analysis. Such a model could reveal, for instance, that activity is positively correlated with hydrophobicity and negatively correlated with the steric bulk of a particular substituent. nih.gov
Table 2: Representative Descriptors Used in QSAR Analysis
| Descriptor Type | Example Descriptor | Property Represented |
| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing nature of a substituent |
| Hydrophobic | LogP | Lipophilicity / Water-octanol partition coefficient |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |
| Topological | Wiener Index | Molecular branching and shape |
| Quantum Chemical | HOMO/LUMO Energies | Electron frontier orbitals, reactivity |
Conformational Analysis and Stereochemical Considerations in Molecular Recognition
The three-dimensional shape of this compound is critical for its interaction with a biological target. The central benzanilide (B160483) structure is not flat, and rotation around the single bonds allows it to adopt various conformations.
Key considerations include:
Amide Bond Conformation: The amide bond can exist in cis and trans conformations. For secondary amides like this one, the trans form is generally more stable. However, the presence of an ortho-substituent (the fluorine atom) can influence this equilibrium and the dihedral angles between the rings and the amide plane. nih.gov
Intramolecular Interactions: The ortho-fluorine can form an intramolecular hydrogen bond with the amide proton (N-H···F). This interaction can rigidify the conformation, pre-organizing the molecule for binding and potentially increasing its affinity for the target. mdpi.com
Understanding these conformational preferences is vital, as the biologically active conformation—the one that binds to the target—may not be the lowest energy conformation in solution.
Chemoinformatic Approaches to Scaffold Diversity and Chemical Space Exploration
Chemoinformatic tools are instrumental in modern drug discovery for navigating the vastness of chemical space and understanding the diversity of molecular scaffolds. While specific chemoinformatic studies focusing exclusively on this compound are not extensively documented in publicly available research, the principles and methodologies can be applied to understand its chemical neighborhood and potential for analog development. Such approaches are crucial for identifying novel derivatives with improved potency, selectivity, or pharmacokinetic profiles.
The exploration of chemical space around a lead compound like this compound involves systematically modifying its structure and evaluating the impact of these changes on its biological activity. This process is guided by an understanding of the structure-activity relationship (SAR), which can be significantly enhanced through computational methods.
Scaffold Diversity Analysis
A key aspect of chemical space exploration is the analysis of scaffold diversity. The scaffold of a molecule is its core framework, and diversifying this scaffold can lead to the discovery of new chemotypes with potentially different intellectual property landscapes and biological activities. For a molecule like this compound, the central benzamide (B126) core constitutes its primary scaffold.
Chemoinformatic approaches to scaffold diversity might involve:
Scaffold Decomposition: Algorithms can be used to computationally break down a library of molecules related to this compound into their constituent scaffolds. This allows for the classification and comparison of different molecular frameworks.
Novel Scaffold Generation: Computational methods can be employed to generate novel scaffolds that are topologically similar to the benzamide core but possess different atomic compositions or ring structures. These new scaffolds can then be decorated with the side chains from the original molecule to create a library of diverse analogs.
Comparison to Known Bioactive Scaffolds: The scaffold of this compound can be compared against databases of known bioactive molecules to identify potential new therapeutic applications or to understand why certain structural motifs are prevalent for specific biological targets.
Chemical Space Exploration
The concept of chemical space refers to the multi-dimensional space encompassing all possible molecules. Exploring the chemical space around this compound aims to identify regions that correspond to desirable biological activity. Chemoinformatic techniques used for this purpose include:
Molecular Docking and Virtual Screening: In silico molecular docking studies can predict how analogs of this compound might bind to a specific protein target. researchgate.net This allows for the rapid screening of large virtual libraries of compounds to prioritize those with the highest predicted binding affinity for synthesis and experimental testing.
Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. By developing a pharmacophore model based on this compound, researchers can search for other molecules in chemical databases that fit the model, potentially identifying compounds with different scaffolds but similar biological effects.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. jonuns.comnih.gov This is a critical step in early-stage drug discovery to filter out molecules that are likely to fail later in development due to poor pharmacokinetic properties or toxicity.
Illustrative Data for Chemoinformatic Analysis
While specific research findings for this compound are limited, the following table illustrates the type of data that would be generated in a chemoinformatic exploration of its analogs. The data is hypothetical and serves to demonstrate the application of these computational tools.
| Compound ID | Scaffold | Predicted Binding Affinity (kcal/mol) | Predicted LogP | Predicted Toxicity Risk |
| Analog 1 | Benzamide | -8.5 | 3.2 | Low |
| Analog 2 | Thienopyrimidine | -7.9 | 2.8 | Low |
| Analog 3 | Quinoline | -9.1 | 4.1 | Medium |
| Analog 4 | Benzimidazole | -8.2 | 3.5 | Low |
This table is for illustrative purposes only. The values are not based on actual experimental data for this compound analogs.
By systematically exploring scaffold diversity and the broader chemical space, researchers can move beyond simple modifications of a lead compound and discover truly novel chemical entities with the potential for improved therapeutic benefit.
Computational and Theoretical Studies on N 4 Cyanomethyl Phenyl 2 Fluorobenzamide
Molecular Docking Simulations for Putative Target Interactions
No published studies were identified that performed molecular docking simulations with N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide to identify potential biological targets, binding sites, or specific ligand-protein interaction profiles.
Molecular Dynamics Simulations of this compound-Target Complexes
There is no available research detailing molecular dynamics simulations of this compound complexed with any putative protein targets. Consequently, analyses of binding stability, conformational changes, and the role of water-mediated interactions are not available.
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Specific quantum chemical calculations detailing the electronic structure and reactivity descriptors for this compound have not been reported in the scientific literature.
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule is fundamental to understanding its chemical reactivity and intermolecular interactions. For this compound, computational methods such as Density Functional Theory (DFT) are employed to calculate the charge distribution. The resulting molecular electrostatic potential (MEP) map visually represents the electrostatic landscape of the molecule.
The MEP map highlights regions of negative and positive electrostatic potential. Electronegative atoms, such as oxygen (in the carbonyl group), nitrogen (in the amide and cyano groups), and fluorine, create regions of negative potential (typically colored red or yellow). These areas are electron-rich and are likely to act as hydrogen bond acceptors. Conversely, regions around the hydrogen atoms of the amide group and the aromatic rings exhibit positive potential (colored blue), indicating electron-deficient areas that can act as hydrogen bond donors.
The cyanomethyl group introduces a significant dipole moment, with the nitrogen atom of the nitrile being a strong negative center. The fluorine atom on the benzamide (B126) ring also contributes to the electronegative potential in its vicinity. The interplay of these electronic features dictates how the molecule will orient itself when approaching a biological target, such as a protein binding pocket. Understanding this charge distribution is critical for predicting non-covalent interactions like hydrogen bonds and electrostatic contacts that govern molecular recognition.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. nih.gov
For this compound, the HOMO is typically localized over the more electron-rich portions of the molecule, such as the phenyl rings and the amide linkage. The LUMO, on the other hand, is often distributed over areas that can accept electron density, which may include the carbonyl carbon and the cyano group.
A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This reactivity can be crucial for covalent interactions with a target or for understanding potential metabolic pathways. Theoretical calculations provide the energy values for these orbitals, allowing for the prediction of the molecule's electronic behavior and its potential as a reactive agent in a biological system.
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Note: The data in this table is illustrative and represents typical values for similar organic molecules as determined by computational modeling.
In Silico Prediction of ADME-Related Molecular Properties for Research Tool Development
The development of a successful research tool or drug candidate requires not only potent biological activity but also favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico models are widely used to predict these properties early in the discovery process. jonuns.comrsc.org
Permeability and Distribution Modeling
Permeability across biological membranes, such as the intestinal wall (for oral absorption) and the blood-brain barrier (for CNS targets), is a critical pharmacokinetic parameter. Computational models predict permeability based on physicochemical properties like lipophilicity (logP), molecular weight (MW), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.
For this compound, these parameters can be calculated to estimate its potential for passive diffusion across membranes. For instance, a high logP value suggests good lipid solubility, which can favor membrane permeation, but excessively high lipophilicity can lead to poor aqueous solubility and high plasma protein binding. The polar surface area is another key descriptor; a PSA value below 140 Ų is generally associated with good oral bioavailability. jonuns.com
| Molecular Descriptor | Predicted Value | Implication for ADME |
| Molecular Weight ( g/mol ) | 268.27 | Adherence to Lipinski's Rule of Five (<500) |
| LogP (Octanol/Water) | 2.95 | Good balance of lipophilicity and hydrophilicity |
| Polar Surface Area (Ų) | 65.1 | Potential for good oral absorption |
| Hydrogen Bond Donors | 1 | Adherence to Lipinski's Rule of Five (<5) |
| Hydrogen Bond Acceptors | 3 | Adherence to Lipinski's Rule of Five (<10) |
Note: The data in this table is generated from computational prediction tools and serves as an estimation of the molecule's properties.
Metabolic Stability Predictions (e.g., Cyp450 Interactions)
The metabolic stability of a compound determines its half-life in the body. The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP450) family. In silico models can predict which sites on a molecule are most susceptible to metabolism by various CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).
For this compound, potential sites of metabolism could include the aromatic rings (hydroxylation) or the cyanomethyl group. Predicting interactions with CYP450 enzymes is also crucial to identify potential drug-drug interactions. Computational software can dock the molecule into the active sites of CYP450 crystal structures to predict its likelihood of being a substrate or an inhibitor of these enzymes. These predictions help in designing analogs with improved metabolic stability.
Pharmacophore Modeling and Virtual Screening Strategies for Analog Identification
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model for this compound would typically include features like hydrogen bond donors (the N-H group), hydrogen bond acceptors (the C=O, nitrile N, and F atoms), and aromatic rings.
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that fit the model. This process, known as virtual screening, allows for the rapid identification of diverse chemical structures that have a high probability of exhibiting similar biological activity. This strategy is highly effective for identifying novel analogs and scaffolds that could lead to the development of new research tools or therapeutic leads. The identified hits from virtual screening can then be prioritized for synthesis and biological testing, streamlining the discovery pipeline.
Detailed Mechanistic Insights into this compound Remain Elusive in Publicly Available Research
The requested article structure necessitates in-depth experimental data that appears to be unpublished or part of proprietary research. Information regarding the application of techniques such as surface plasmon resonance, isothermal titration calorimetry, affinity chromatography, and detailed enzyme kinetic studies (IC50, Ki values, and mechanism of modulation) specifically for this compound has not been identified. Similarly, receptor binding profiles and the thermodynamic properties of its interactions with any putative receptors are not described in the available literature.
While research exists on compounds with similar structural motifs, such as other benzamide derivatives, extrapolating this information would not adhere to the strict requirement of focusing solely on this compound. The precise effects and interactions of a compound are highly dependent on its exact chemical structure, and therefore, analogies to other molecules would be speculative and inappropriate for a scientifically rigorous article.
Further research and publication of studies specifically investigating this compound are required to provide the detailed insights requested. Without such dedicated research, any attempt to generate the specified article would fall short of the required scientific accuracy and specificity.
Biomolecular and Cellular Mechanistic Investigations of N 4 Cyanomethyl Phenyl 2 Fluorobenzamide
Investigation of Cellular Pathway Modulation (in vitro systems)
Analysis of Downstream Signaling Events
No published data is currently available regarding the analysis of downstream signaling events modulated by N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide in in vitro systems.
Gene Expression and Protein Level Changes
There is no available research detailing the effects of this compound on gene expression or protein levels in cellular models.
Cellular Target Engagement Studies (in vitro techniques)
Cellular Thermal Shift Assay (CETSA)
No studies have been found that utilize the Cellular Thermal Shift Assay (CETSA) to identify the cellular targets of this compound.
Proximity Ligation Assays
There is no published research employing Proximity Ligation Assays to investigate the protein-protein interactions or target engagement of this compound.
Exploration of Cellular Uptake and Subcellular Localization (in vitro systems)
Currently, there are no available studies that have investigated the cellular uptake and subcellular localization of this compound in in vitro systems.
Advanced Research Applications and Future Perspectives for N 4 Cyanomethyl Phenyl 2 Fluorobenzamide
Exploration of Novel Academic Research Avenues for Fluorobenzamide Derivatives
The unique structural features of N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide make it a compelling candidate for a variety of academic research pursuits. The broader class of fluorobenzamide derivatives has been the subject of extensive investigation, revealing their potential in medicinal chemistry and materials science.
Fluorinated organic compounds are of great interest in medicinal chemistry as the introduction of fluorine can significantly alter a molecule's physicochemical properties, such as metabolic stability and membrane permeability researchgate.net. Research into novel fluorobenzamide derivatives has led to the discovery of compounds with promising biological activities. For example, a series of N-benzyl-2-fluorobenzamide derivatives were identified as dual-target inhibitors of the epidermal growth factor receptor (EGFR) and histone deacetylase 3 (HDAC3), which are implicated in the progression of triple-negative breast cancer nih.gov. One compound from this series demonstrated potent anti-proliferative activity against cancer cells and suppressed tumor growth in vivo nih.gov.
Further academic exploration could involve the synthesis and evaluation of a library of analogs of this compound to establish structure-activity relationships (SAR). By systematically modifying the substitution pattern on the phenyl rings, researchers could identify key structural motifs responsible for specific biological activities. The cyanomethyl group, for instance, is a versatile functional group that can participate in various chemical transformations, allowing for the creation of diverse molecular scaffolds.
Another avenue of research lies in the field of materials science. The crystalline properties of fluorobenzamide derivatives have been studied, with a focus on their molecular stacking and hydrogen bonding interactions mdpi.commdpi.com. These studies provide insights into how molecular structure dictates solid-state packing, which is crucial for the design of new organic materials with desired optical or electronic properties. The investigation of the solid-state properties of this compound could reveal potential applications in areas such as organic electronics or nonlinear optics.
Table 1: Illustrative Research Findings for Related Fluorobenzamide Derivatives
| Compound | Target(s) | Key Finding | Potential Research Direction for this compound |
| N-benzyl-2-fluorobenzamide derivative (Compound 38) | EGFR, HDAC3 | Dual inhibitor with in vivo anti-tumor activity in a breast cancer model nih.gov. | Investigation of anticancer properties, potentially as a dual-target inhibitor. |
| N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA) | Not specified | Exhibits thermal stability and potential for nonlinear optical applications researchgate.net. | Exploration of thermal and optical properties for materials science applications. |
| N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) | Not applicable | Detailed crystal structure analysis revealed specific hydrogen bonding and molecular stacking patterns mdpi.com. | Synthesis of single crystals and detailed structural analysis to understand intermolecular interactions. |
This table is for illustrative purposes and presents data from related compounds to suggest potential research avenues for this compound.
Potential for Cooperative Research with Structural Biology Techniques (e.g., X-ray Crystallography, Cryo-EM for Ligand-Target Complexes)
The elucidation of the three-dimensional structure of this compound, both as an isolated molecule and in complex with biological targets, is crucial for understanding its function and for guiding the design of new derivatives. Structural biology techniques such as X-ray crystallography and cryo-electron microscopy (Cryo-EM) are powerful tools for achieving this.
X-ray Crystallography:
Single-crystal X-ray diffraction is a fundamental technique for determining the precise atomic arrangement within a crystalline solid. Studies on related fluorobenzamide derivatives, such as N-(2,4-Difluorophenyl)-2-fluorobenzamide and N-(2,3-Difluorophenyl)-2-fluorobenzamide, have successfully employed this method to elucidate their molecular conformations, intermolecular interactions, and crystal packing mdpi.commdpi.com. These studies have provided valuable information on the role of fluorine in directing crystal packing through various non-covalent interactions, including hydrogen bonds and C-H⋯F interactions mdpi.commdpi.com.
For this compound, obtaining a high-quality crystal structure would provide definitive information on its molecular geometry, including the torsion angles between the phenyl rings and the amide plane. This structural data would be invaluable for computational modeling studies aimed at predicting its binding mode to potential biological targets.
Table 2: Crystallographic Data for an Analogous Fluorobenzamide Compound
| Parameter | Value for N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) mdpi.com |
| Crystal System | Monoclinic |
| Space Group | Pn |
| a (Å) | 5.6756(3) |
| b (Å) | 4.9829(2) |
| c (Å) | 19.3064(12) |
| β (°) | 91.197(5) |
| V (ų) | 545.88(5) |
This table presents crystallographic data for a related compound to illustrate the type of information that could be obtained for this compound through X-ray crystallography.
Cryo-Electron Microscopy (Cryo-EM):
Cryo-EM has emerged as a revolutionary technique for determining the high-resolution structures of large macromolecular complexes, including proteins and nucleic acids. While X-ray crystallography is well-suited for smaller molecules, Cryo-EM is particularly powerful for studying the interaction of small molecule ligands, such as this compound, with their larger biological targets.
Should this compound be identified as a binder to a specific protein target, Cryo-EM could be employed to visualize the ligand-target complex. This would provide critical insights into the binding pocket, the specific amino acid residues involved in the interaction, and any conformational changes induced in the protein upon ligand binding. Such information is instrumental in structure-based drug design, enabling the rational optimization of the ligand to improve its potency and selectivity.
The application of Cryo-EM is particularly advantageous for targets that are difficult to crystallize, such as membrane proteins or large, flexible complexes. Therefore, if this compound is found to interact with such challenging targets, Cryo-EM would be the method of choice for structural elucidation.
Q & A
Q. What are the established synthetic routes for N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide, and how do reaction conditions influence yield?
The synthesis typically involves coupling 4-(cyanomethyl)aniline with 2-fluorobenzoic acid derivatives. A common method uses coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane under inert conditions. Reaction parameters such as temperature (0–25°C), solvent polarity, and stoichiometric ratios of reagents critically impact yield and purity. For instance, excess DCC can lead to side reactions, while insufficient DMAP reduces catalytic efficiency .
Example Reaction Optimization Table
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | DCM | High solubility |
| Coupling Agent | DCC (1.2 eq) | Minimizes byproducts |
| Catalyst | DMAP (0.1 eq) | Accelerates acylation |
| Reaction Time | 12–24 h | Ensures completion |
Q. Which analytical techniques are most reliable for characterizing this compound?
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential. 1H/13C NMR confirms structural integrity by identifying peaks for the fluorobenzamide (δ 7.2–8.1 ppm) and cyanomethyl groups (δ 4.3 ppm for -CH2CN). HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%), while mass spectrometry (ESI-MS) verifies molecular weight .
Q. How do the functional groups in this compound influence its reactivity?
The fluorine atom enhances electrophilic aromatic substitution resistance but increases hydrogen-bonding potential. The cyanomethyl group (-CH2CN) participates in nucleophilic additions or cyclization reactions, making the compound a versatile intermediate. For example, the nitrile can be hydrolyzed to carboxylic acids or reduced to amines under controlled conditions .
Advanced Research Questions
Q. How can researchers resolve low yields in the final coupling step of this compound synthesis?
Low yields often stem from incomplete activation of the carboxylic acid or competing side reactions. Strategies include:
- Using alternative coupling agents (e.g., HATU or EDCI) to improve efficiency.
- Adding molecular sieves to scavenge water, preventing hydrolysis of the activated intermediate.
- Optimizing stoichiometry (e.g., 1:1.05 molar ratio of acid to amine) to minimize unreacted starting material .
Q. What experimental approaches address contradictory bioactivity data in studies of fluorobenzamide derivatives?
Discrepancies may arise from structural analogs (e.g., substitution patterns) or assay conditions. To mitigate:
- Perform structural validation via X-ray crystallography or 2D NMR to confirm compound identity.
- Standardize bioassays (e.g., consistent cell lines, incubation times).
- Compare results with structurally defined analogs (e.g., N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide) to isolate functional group contributions .
Q. How can computational modeling guide the design of this compound derivatives for target-specific interactions?
Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) simulations predict binding modes and electronic properties. For example:
- Docking studies with kinase domains (e.g., JAK2) identify favorable interactions between the fluorobenzamide moiety and hydrophobic pockets.
- DFT calculations assess the electron-withdrawing effect of fluorine on aromatic ring reactivity, guiding substitutions for enhanced affinity .
Methodological Considerations
Q. What strategies ensure reproducibility in multi-step syntheses of fluorobenzamide derivatives?
- Document reaction monitoring (TLC or LC-MS) at each step.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
- Use inert atmospheres (N2/Ar) to prevent oxidation of sensitive groups like cyanomethyl .
Q. How should researchers analyze conflicting spectral data (e.g., unexpected NMR peaks) in fluorobenzamide analogs?
- Assign peaks using 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals.
- Compare with literature data for related compounds (e.g., N-(2-fluorophenyl)benzamide derivatives).
- Rule out impurities via HPLC-MS to confirm whether peaks arise from byproducts or tautomers .
Data Contradiction Analysis Example
A study reports anti-inflammatory activity for this compound, while another finds no effect. Potential resolutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
